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Executive Summary:

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed
antidepressant.[1] While its primary mechanism of action is the blockade of the serotonin
transporter (SERT), leading to increased synaptic serotonin levels, a growing body of evidence
reveals that its therapeutic efficacy is deeply intertwined with the promotion of adult
hippocampal neurogenesis and neuronal plasticity.[2][3] This effect is not direct but is mediated
through a cascade of intracellular signaling events, most notably involving Brain-Derived
Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[2][4]
Paroxetine treatment has been demonstrated to upregulate the expression of BDNF, which in
turn activates downstream pathways such as the ERK/MAPK and CREB, promoting neuronal
proliferation, differentiation, and survival.[1][2] Furthermore, paroxetine influences the
expression of key synaptic proteins and can induce morphological changes in dendritic
structures, underscoring its role in synaptic plasticity.[5][6] This guide provides a detailed
examination of the molecular mechanisms, quantitative effects, and key experimental
methodologies used to elucidate paroxetine's role in these critical neurobiological processes.

Core Molecular Mechanisms of Action
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Paroxetine's influence on neurogenesis and plasticity extends beyond its primary function as
an SSRI, engaging a complex network of signaling pathways that are crucial for neuronal

growth and connectivity.

Primary Action: Serotonin Reuptake Inhibition

The foundational mechanism of paroxetine is its high-affinity blockade of the serotonin
transporter (SERT) on the presynaptic neuron.[3][7] This inhibition prevents the reabsorption of
serotonin (5-HT) from the synaptic cleft, leading to an acute increase in its extracellular
concentration.[2][3] This elevated level of synaptic serotonin enhances the stimulation of
various postsynaptic 5-HT receptors, which serves as the initiating event for the downstream
signaling cascades that drive neuroplastic changes.[2][8]
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Diagram 1. Paroxetine's primary mechanism of SERT inhibition.

Key Sighaling Pathways in Neurogenesis and Plasticity

The sustained increase in serotonergic activity triggers several critical intracellular signaling
cascades. The most well-documented of these is the BDNF-TrkB pathway, which is a central

mediator of antidepressant action.[9][10]

BDNF-TrkB Signaling Cascade: Paroxetine treatment has been shown to increase the
expression of BDNF in the hippocampus.[1][2] BDNF binds to its high-affinity receptor, TrkB,
triggering autophosphorylation and activating multiple downstream pathways.[2][11] Recent
studies have also suggested that antidepressants may bind directly to TrkB, acting as positive
allosteric modulators and enhancing its signaling.[4]
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Downstream Effectors (ERK and CREB):

« ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a
component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key downstream
target of activated TrkB.[2] Paroxetine administration leads to elevated levels of
phosphorylated ERK1/2 (p-ERK1/2), which is crucial for its pro-neurogenic effects.[1]

o CREB Pathway: TrkB activation also stimulates the CAMP response element-binding protein
(CREB).[2] Phosphorylated CREB (pCREB) is a transcription factor that promotes the
expression of genes vital for neuronal survival and plasticity, including BDNF itself, thereby
creating a positive feedback loop.[2][8] The SIK2-CRTC1 system has also been identified as
a participant in this mechanism, further linking paroxetine to CREB-mediated transcription.
[12]

 PKC/CREB Pathway: Evidence also suggests that paroxetine can exert its antidepressant
effects through the Protein Kinase C (PKC)/CREB signaling pathway, reversing stress-
induced decreases in PKC levels in the hippocampus.[3][13]
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Diagram 2. Paroxetine-induced signaling cascades for neurogenesis.
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Quantitative Effects on Neurogenesis

Paroxetine has been shown to directly promote the proliferation of neural stem cells (NSCs)

and drive their differentiation towards a neuronal lineage over a glial fate.[1][14]

Outcome vs. o
Parameter Model System Treatment Citation
Control
Human Adipose-
Neuronal ) ) A 62% MAP2+
) o Derived Stem 1 pM Paroxetine [14]
Differentiation cells (vs. 38%)
Cells (hADSCs)
Human Adipose- )
Precursor Cell ) ] A 26% Nestin+
] ) Derived Stem 1 uM Paroxetine 14]
Proliferation cells (vs. 10%)
Cells (hADSCs)
Human Adipose-
_ , _ _ v 7% GFAP+
Gliogenesis Derived Stem 1 uM Paroxetine 14]
cells (vs. 32%)
Cells (hADSCs)
Hippocampal ] Long-term A 4.6% increase
PTSD Patients ) ) [15]
Volume Paroxetine in mean volume

Quantitative Effects on Neuronal Plasticity

Paroxetine's influence extends to the structural components of synapses. However, its effects

may be dose- and context-dependent, with some studies on developing brain models indicating

a reduction in synaptic markers at therapeutic concentrations, highlighting potential

developmental neurotoxicity concerns.[16][17] Conversely, other studies show that under toxic

conditions, paroxetine can prevent the decrease of these same markers.[6]
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Outcome vs. L
Parameter Model System Treatment Citation
Control
iPSC-derived 3D v Up to 80%
Presynaptic Human Brain 20-60 ng/mL decrease in [16][17]
Marker Model Paroxetine Synaptophysin
("BrainSpheres") (SYP)
iPSC-derived 3D
Postsynaptic Human Brain 20-60 ng/mL v Decrease in [7][18]
Marker Model Paroxetine PSD-95
("BrainSpheres")
iPSC-derived 3D
Neurite Human Brain 20-60 ng/mL
) v 60% decrease [17]
Outgrowth Model Paroxetine
("BrainSpheres")
iPSC-derived 3D
Oligodendrocyte Human Brain 20-60 ng/mL v 40-75% (171
Population Model Paroxetine decrease
("BrainSpheres")
» Prevented
) B27 deprivation-
) Rat Hippocampal )
Synaptic ] induced
) Neurons (under Paroxetine ) [6]
Proteins _ N decreases in
toxic conditions)
PSD-95, BDNF,
and SYP
. Rat Hippocampal A Significantly
Dendritic . .
Neurons (under Paroxetine increased total [6]
Outgrowth

toxic conditions)

outgrowth

Key Experimental Protocols

Investigating the effects of paroxetine on neurogenesis and neuronal plasticity requires a

multi-faceted approach combining in vivo or in vitro treatment with molecular, cellular, and

morphological analyses.
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Diagram 3. General experimental workflow for evaluating paroxetine's effects.

Assessment of Neurogenesis: BrdU Labeling
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Bromodeoxyuridine (BrdU) is a synthetic thymidine analog that incorporates into the DNA of
dividing cells during the S-phase of the cell cycle.[19] It is a standard method for birth-dating
new cells to quantify proliferation.[19]

1. BrdU Administration:

« In Vivo: Administer BrdU to animals (e.g., rodents) via intraperitoneal (i.p.) injection (e.g.,
100-200 pl of a 10 mg/ml solution) or orally in drinking water (e.g., 0.8-1.0 mg/ml).[20][21]
The timing and duration depend on the experimental question (e.g., a single pulse to
measure proliferation or multiple injections over days to assess cell survival).

e |n Vitro: Add BrdU labeling solution to the cell culture medium at a final concentration of 10
MM.[21][22] Incubate for a period appropriate for the cell type's division rate (e.g., 1-24
hours).

2. Tissue/Cell Preparation:

» Following the designated survival period, perfuse in vivo subjects with a fixative (e.g., 4%
paraformaldehyde). Dissect the brain and prepare for sectioning (e.g., 40 um sections on a
cryostat or vibratome).

e For in vitro samples, fix the cells directly in the culture plates.

3. DNA Denaturation:

o To expose the incorporated BrdU epitope for antibody binding, DNA must be denatured.[21]
This is a critical step.

 Incubate sections/cells in an acid solution, typically 2N hydrochloric acid (HCI), for a period
such as 30 minutes at 37°C.

o Neutralize the acid with a borate buffer (e.g., 0.1 M, pH 8.5).

4. Immunostaining:

» Block non-specific binding sites using a blocking solution (e.g., 3% normal goat serum with
0.3% Triton X-100 in PBS).
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 Incubate with a primary anti-BrdU antibody overnight at 4°C.
e Wash and incubate with a fluorescently labeled secondary antibody.

o Counterstain with a nuclear dye (e.g., DAPI) and co-label with neuronal (e.g., NeuN, MAP2)
or glial (e.g., GFAP) markers to determine the phenotype of the new cells.

5. Quantification:
» Use a fluorescence or confocal microscope to visualize labeled cells.

e Quantify the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of
the hippocampus) using stereological methods or image analysis software.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such
as BDNF, p-CREB, synaptophysin, and PSD-95, in tissue or cell lysates.[5][23]

1. Protein Extraction:

 Homogenize dissected brain tissue (e.g., hippocampus) or lyse cultured cells in ice-cold lysis
buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5][23]

o Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[5]
o Collect the supernatant containing the total protein lysate.
2. Protein Quantification:

o Determine the protein concentration of each sample using a standard assay, such as the
BCA or Bradford protein assay, to ensure equal loading.[23]

3. SDS-PAGE (Polyacrylamide Gel Electrophoresis):
e Denature protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

o Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-polyacrylamide gel.
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o Apply an electric current to separate the proteins based on their molecular weight.[23]
4. Protein Transfer:

o Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)
using an electroblotting apparatus.[23]

5. Immunoblotting:

» Block the membrane with a blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to
prevent non-specific antibody binding.

» Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PSD-
95) overnight at 4°C.

e Wash the membrane with TBST.

 Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room
temperature.[5]

6. Detection and Analysis:
e Apply a chemiluminescent substrate (e.g., ECL) to the membrane.[23]
o Capture the signal using a digital imaging system.

o Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the
protein of interest to a loading control protein (e.g., actin or GAPDH) to correct for loading
differences.[5]

Morphological Analysis: Golgi-Cox Staining

The Golgi-Cox method is a classic histological technique used for visualizing the complete
morphology of neurons, including dendritic branches and spines. It is invaluable for assessing
structural plasticity.[5]

1. Tissue Preparation and Impregnation:

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Synaptic_Proteins_Following_Peaqx_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Synaptic_Proteins_Following_Peaqx_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Evaluating_Paroxetine_Maleate_s_Impact_on_Synaptic_Plasticity.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Synaptic_Proteins_Following_Peaqx_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Evaluating_Paroxetine_Maleate_s_Impact_on_Synaptic_Plasticity.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Evaluating_Paroxetine_Maleate_s_Impact_on_Synaptic_Plasticity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Anesthetize and perfuse the animal. Dissect the brain and immerse the tissue block in Golgi-
Cox solution.

Store the block in the dark at room temperature for 14-25 days, replacing the solution after
the first 24 hours.[5]

. Cryoprotection:

Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose) and store at 4°C until it
sinks (2-3 days).[5]

. Sectioning:

Cut thick sections (100-200 um) using a vibratome or cryostat and mount them on gelatin-
coated slides.[5]

. Staining and Development:

Air dry the sections in the dark.

Develop the staining by immersing the slides in ammonium hydroxide.

Rinse with distilled water, fix with a photographic fixer (e.g., Kodak Fix), and rinse again.[5]
. Dehydration and Mounting:

Dehydrate the sections through an ascending series of ethanol concentrations (50% to
100%).

Clear the sections with a clearing agent (e.g., xylene) and coverslip using a mounting
medium.[5]

. Spine Analysis:

Using a high-magnification microscope (e.g., 100x oil-immersion objective), identify well-
impregnated neurons in the region of interest.
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o Trace dendritic segments of a defined length and manually or with imaging software, count
the number of dendritic spines.

o Calculate spine density (number of spines per unit length of dendrite) and analyze spine
morphology (e.g., thin, stubby, mushroom).[5]

Conclusion

The therapeutic action of paroxetine is multifaceted, extending well beyond the synaptic cleft.
Its ability to engage critical neurotrophic pathways, particularly the BDNF-TrkB-CREB axis,
positions it as a modulator of neurogenesis and neuronal plasticity.[2][9] By promoting the birth
of new neurons, enhancing neuronal survival, and potentially remodeling synaptic connections,
paroxetine may help reverse the stress-induced hippocampal atrophy often associated with
depression.[15][19] However, the contrasting data on synaptic markers in developing versus
mature systems underscores the need for further research into the context-dependent effects
of chronic SSRI treatment.[6][17] A comprehensive understanding of these cellular and
molecular mechanisms is paramount for the development of next-generation therapeutics with
enhanced efficacy and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Paroxetine up-regulates neurogenesis in hippocampus-derived neural stem cell from fetal
rats - PubMed [pubmed.ncbi.nim.nih.gov]

2. benchchem.com [benchchem.com]

3. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]

4. BDNF receptor TrkB as the mediator of the antidepressant drug action - PMC
[pmc.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Evaluating_Paroxetine_Maleate_s_Impact_on_Synaptic_Plasticity.pdf
https://www.benchchem.com/product/b7796412?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Role_of_Paroxetine_Maleate_in_Hippocampal_Neurogenesis_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634295/
https://www.benchchem.com/product/b7796412?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3155214/
https://pubmed.ncbi.nlm.nih.gov/24296153/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.00025/full
https://www.benchchem.com/product/b7796412?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23291919/
https://pubmed.ncbi.nlm.nih.gov/23291919/
https://www.benchchem.com/pdf/The_Role_of_Paroxetine_Maleate_in_Hippocampal_Neurogenesis_A_Technical_Guide.pdf
https://synapse.patsnap.com/article/what-is-the-mechanism-of-paroxetine-hydrochloride
https://pmc.ncbi.nlm.nih.gov/articles/PMC9666396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9666396/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Evaluating_Paroxetine_Maleate_s_Impact_on_Synaptic_Plasticity.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Effects of antidepressant drugs on synaptic protein levels and dendritic outgrowth in
hippocampal neuronal cultures - PubMed [pubmed.ncbi.nim.nih.gov]

7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

8. Effects of paroxetine on spatial memory function and protein kinase C expression in a rat
model of depression - PMC [pmc.ncbi.nlm.nih.gov]

9. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration
and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - PMC
[pmc.ncbi.nlm.nih.gov]

10. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in
Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

11. Frontiers | Involvement of brain-derived neurotrophic factor signaling in the pathogenesis
of stress-related brain diseases [frontiersin.org]

12. The hippocampal salt-inducible kinase 2-CREB-regulated transcription co-activator 1
system mediates the antidepressant actions of paroxetine in mice - PubMed
[pubmed.ncbi.nim.nih.gov]

13. researchgate.net [researchgate.net]

14. Paroxetine Can Enhance Neurogenesis during Neurogenic Differentiation of Human
Adipose-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

15. Long-Term Treatment with Paroxetine Increases Verbal Declarative Memory and
Hippocampal Volume in Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

16. Antidepressant harms developing neurons in lab-grown 'mini-brains' | Hub [hub.jhu.edu]

17. Frontiers | Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-
Derived 3D Human Brain Model [frontiersin.org]

18. researchgate.net [researchgate.net]

19. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nim.nih.gov]
20. bdbiosciences.com [bdbiosciences.com]

21. creative-diagnostics.com [creative-diagnostics.com]

22. Fluoxetine Regulates Neurogenesis In Vitro Through Modulation of GSK-33/B-Catenin
Signaling - PMC [pmc.ncbi.nlm.nih.gov]

23. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Paroxetine's effects on neurogenesis and neuronal
plasticity]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/24296153/
https://pubmed.ncbi.nlm.nih.gov/24296153/
https://psychopharmacologyinstitute.com/publication/the-psychopharmacology-of-paroxetine-mechanism-of-action-indications-pharmacokinetics-and-dosing-2204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4578077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10634295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8346988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8346988/
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1247422/full
https://www.frontiersin.org/journals/molecular-neuroscience/articles/10.3389/fnmol.2023.1247422/full
https://pubmed.ncbi.nlm.nih.gov/38552744/
https://pubmed.ncbi.nlm.nih.gov/38552744/
https://pubmed.ncbi.nlm.nih.gov/38552744/
https://www.researchgate.net/publication/290230118_Effects_of_paroxetine_on_hippocampus-dependent_learning_and_memory_and_ERK-CREB_pathway_in_depressed_model_rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC5124251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5124251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3233762/
https://hub.jhu.edu/2020/07/13/mini-brain-model-shows-paxil-may-harm-developing-brains/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.00025/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.00025/full
https://www.researchgate.net/figure/Synaptic-markers-analysis-after-paroxetine-exposure-BrainSpheres-were-exposed-to_fig2_339411478
https://pmc.ncbi.nlm.nih.gov/articles/PMC3155214/
https://www.bdbiosciences.com/content/dam/bdb/marketing-documents/550891-TDS.pdf
https://www.creative-diagnostics.com/brdu-staining-protocol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376550/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Synaptic_Proteins_Following_Peaqx_Treatment.pdf
https://www.benchchem.com/product/b7796412#paroxetine-s-effects-on-neurogenesis-and-neuronal-plasticity
https://www.benchchem.com/product/b7796412#paroxetine-s-effects-on-neurogenesis-and-neuronal-plasticity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7796412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b7796412#paroxetine-s-effects-on-neurogenesis-and-
neuronal-plasticity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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